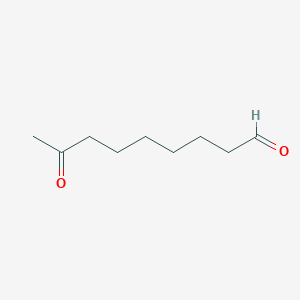

8-Oxo-nonanal

Description

Structure

3D Structure

Properties

CAS No. |

61720-56-7 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

8-oxononanal |

InChI |

InChI=1S/C9H16O2/c1-9(11)7-5-3-2-4-6-8-10/h8H,2-7H2,1H3 |

InChI Key |

FEEGRSNUPADTST-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCCCCC=O |

Origin of Product |

United States |

Biosynthetic and Mechanistic Formation Pathways of 8 Oxo Nonanal

Enzymatic and Non-Enzymatic Generation

The generation of aldehydes, including those with oxo groups, can occur through both enzymatic and non-enzymatic pathways, predominantly stemming from the oxidation of fatty acids.

Non-Enzymatic Generation: Non-enzymatic formation of aldehydes is largely driven by lipid peroxidation, a free-radical-mediated process involving polyunsaturated fatty acids (PUFAs). This process typically proceeds in three steps: initiation, propagation, and termination. A key mechanism in the propagation phase involves the homolytic β-scission of alkoxy radicals, which are derived from allylic hydroperoxides. This scission can occur on either side of the carbon atom bearing the oxygen, leading to the production of various volatile and non-volatile aldehydes, along with alkyl or alkenyl radicals aocs.orgresearchgate.net. While this general mechanism accounts for the formation of a wide range of aldehydes, specific detailed pathways explicitly yielding 8-Oxo-nonanal directly from this non-enzymatic breakdown are not extensively detailed in the provided literature. However, related C9 aldehydes and oxo-acids, such as nonanal (B32974) and 9-oxononanoic acid, are commonly reported products of such processes aocs.orgresearchgate.net.

Enzymatic Generation: Enzymatic pathways for aldehyde formation involve specific enzymes, primarily lipoxygenases (LOXs) and hydroperoxide lyases. For instance, lipoxygenases catalyze the oxygenation of PUFAs to form fatty acid hydroperoxides. These hydroperoxides can then be cleaved by hydroperoxide lyases. A well-documented example is the enzymatic conversion of linoleic acid (LA) to 9-hydroperoxy-octadecadienoic acid (9-HPODE) by lipoxygenase, followed by cleavage by hydroperoxide lyase to produce 9-oxononanoic acid and 3(Z)-nonenal case.eduresearchgate.net. While enzymatic pathways are known to produce various oxo-fatty acids and aldehydes from fatty acids researchgate.net, direct enzymatic synthesis pathways specifically for 8-Oxo-nonanal are not explicitly detailed in the provided search results.

Precursor Compounds and Reaction Mechanisms

The formation of 8-Oxo-nonanal, like other lipid-derived aldehydes, is intrinsically linked to the oxidative degradation of unsaturated fatty acids and their derivatives.

Linoleic acid (LA) is a prominent polyunsaturated fatty acid that serves as a major precursor in the formation of various aldehydes through the generation and subsequent decomposition of its hydroperoxides. Upon oxidation, linoleic acid forms hydroperoxides, notably at the 9- and 13-positions (e.g., 13-hydroperoxyoctadecadienoic acid) aocs.orgresearchgate.net.

The primary mechanism for the breakdown of these hydroperoxides into shorter-chain aldehydes involves homolytic β-scission of the corresponding alkoxy radicals aocs.org. This scission process yields a variety of volatile and short-chain compounds. For example, the decomposition of linoleate (B1235992) hydroperoxides (specifically 9-ROOH and 13-ROOH) can lead to compounds such as hexanal, pentanal, and 9-oxononanoate (B1257084) aocs.orgresearchgate.net. While 8-Oxo-nonanal is a C9 aldehyde with an oxo group, the provided literature primarily lists other C9 aldehydes (like nonanal) or C9 oxo-acids (like 9-oxononanoic acid) as direct products from linoleic acid hydroperoxides aocs.orgresearchgate.net. The specific formation of 8-Oxo-nonanal from linoleic acid hydroperoxides via β-scission is not explicitly detailed in the search results.

4-Hydroxynonenal (B163490) (4-HNE) is a highly reactive α,β-unsaturated hydroxyalkenal that is a major product of lipid peroxidation of omega-6 fatty acids, including linoleic acid and arachidonic acid mdpi.comresearchgate.netimrpress.com. 4-HNE itself is a significant biomarker of oxidative stress and engages in numerous biochemical reactions, including adduct formation with proteins and nucleic acids mdpi.comresearchgate.netelte.hu.

The metabolism of 4-HNE leads to a variety of degradation products through enzymatic and non-enzymatic reactions, such as reduction of the aldehyde group, oxidation to carboxylic acids, and conjugation with glutathione (B108866) researchgate.netelte.hu. One metabolite of 4-HNE identified in astrocytic biotransformation is 4-oxo-nonanal, a potent pyrrole-forming compound mdpi.comtandfonline.com. However, based on the provided search results, a direct metabolic or decomposition pathway that explicitly links 4-hydroxynonenal to the formation of 8-Oxo-nonanal is not clearly established. The compound 4-oxo-nonanal (oxo group at C4) is distinct from 8-Oxo-nonanal (oxo group at C8).

Ozonolysis is a chemical reaction involving the cleavage of carbon-carbon double bonds by ozone, a process that can occur with unsaturated fatty acids. This pathway is relevant in both industrial contexts for producing bio-based chemicals and in atmospheric chemistry for the degradation of organic aerosols google.comcopernicus.org.

The ozonolysis of unsaturated fatty acids, such as oleic acid, typically initiates with the addition of ozone across the double bond to form a primary ozonide (molozonide). This unstable intermediate then cleaves to yield aldehydes and Criegee intermediates google.comrsc.orgcopernicus.org. Subsequent reactions of these intermediates can lead to various products. For instance, ozonolysis of oleic acid is known to produce nonanal, nonanoic acid, 9-oxononanoic acid, and azelaic acid rsc.orgcopernicus.orgacs.org. While ozonolysis is a known route for generating aldehydes and oxo-acids of varying chain lengths from fatty acids google.comcopernicus.org, the provided literature does not explicitly detail the formation of 8-Oxo-nonanal as a direct product of ozonolysis pathways. The primary C9 aldehyde reported from oleic acid ozonolysis is nonanal, and the primary C9 oxo-acid is 9-oxononanoic acid rsc.orgcopernicus.org.

Metabolic Fates and Biotransformation of 8 Oxo Nonanal

Cellular Metabolism of Aldehydic Lipid Peroxidation Products

Lipid peroxidation, a consequence of oxidative stress, generates a variety of reactive aldehydes, including 8-oxo-nonanal. These aldehydes are cytotoxic and can damage cellular macromolecules like proteins, lipids, and DNA. nih.gov To mitigate this damage, cells have evolved sophisticated enzymatic and non-enzymatic systems to detoxify these reactive carbonyl species. nih.govmdpi.com

The primary metabolic routes for aldehydic lipid peroxidation products involve three main pathways:

Oxidation: Aldehydes are oxidized to their corresponding carboxylic acids, which are generally less reactive and can be further metabolized.

Reduction: The aldehyde functional group is reduced to an alcohol.

Glutathione (B108866) Conjugation: Aldehydes are conjugated with glutathione (GSH), a major cellular antioxidant, to form more water-soluble and less toxic compounds that can be readily excreted.

These pathways collectively work to reduce the cellular burden of reactive aldehydes and prevent the propagation of oxidative damage. The efficiency of these metabolic processes is crucial in determining the steady-state intracellular concentrations of these aldehydes and their potential to cause cellular injury. mdpi.com

Enzyme-Mediated Transformations

The biotransformation of aldehydic lipid peroxidation products is predominantly an enzyme-catalyzed process, ensuring efficient and specific detoxification. Several key enzyme families are involved in these transformations. nih.govmdpi.com

Key Enzymes in Aldehyde Metabolism

| Enzyme Family | Function | Substrate (General) | Product (General) |

| Aldehyde Dehydrogenases (ALDHs) | Oxidation | Aldehydes | Carboxylic Acids |

| Aldo-Keto Reductases (AKRs) | Reduction | Aldehydes, Ketones | Alcohols |

| Alcohol Dehydrogenases (ADHs) | Reduction | Aldehydes | Alcohols |

| Glutathione S-Transferases (GSTs) | Conjugation | Electrophilic Aldehydes | Glutathione Conjugates |

Aldehyde Dehydrogenases (ALDHs): This superfamily of enzymes catalyzes the NAD(P)+-dependent oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. nih.govnih.gov This is a major pathway for the detoxification of reactive aldehydes.

Aldo-Keto Reductases (AKRs) and Alcohol Dehydrogenases (ADHs): These enzymes are responsible for the reduction of aldehydes and ketones to their corresponding alcohols using NAD(P)H as a cofactor. nih.govmdpi.com This conversion to a less reactive alcohol is a significant detoxification step.

Glutathione S-Transferases (GSTs): GSTs catalyze the conjugation of the tripeptide glutathione to electrophilic compounds, including α,β-unsaturated aldehydes. mdpi.comnih.gov This reaction increases the water solubility of the aldehydes and facilitates their elimination from the cell.

While specific isozymes responsible for the metabolism of 8-oxo-nonanal have not been definitively identified, it is highly probable that members of the ALDH, AKR, ADH, and GST families are involved in its biotransformation, mirroring the metabolic pathways of other well-studied lipid-derived aldehydes like 4-hydroxy-2-nonenal (HNE).

Degradation Products and Downstream Metabolites

The enzymatic transformations of 8-oxo-nonanal are expected to yield several degradation products and downstream metabolites. Based on the known metabolic pathways for similar keto-aldehydes, the primary metabolites of 8-oxo-nonanal would likely include an oxidized product, a reduced product, and a glutathione conjugate.

Potential Metabolic Products of 8-Oxo-nonanal

| Metabolic Pathway | Potential Metabolite of 8-Oxo-nonanal |

| Oxidation (via ALDH) | 8-Oxo-nonanoic acid |

| Reduction (via AKR/ADH) | 8-Oxo-nonanol |

| Glutathione Conjugation (via GST) | Glutathione conjugate of 8-oxo-nonanal |

The formation of 8-oxo-nonanoic acid through oxidation represents a detoxification step, as the carboxylic acid is less reactive than the aldehyde. This acid can then potentially enter other metabolic pathways, such as fatty acid oxidation, for further degradation.

The reduction of 8-oxo-nonanal would yield 8-oxo-nonanol . This alcohol is also less reactive than the parent aldehyde and can be further metabolized or conjugated for excretion.

Glutathione conjugation would result in a more polar and water-soluble molecule, facilitating its transport out of the cell and eventual elimination from the body. These glutathione S-conjugates are often further processed into mercapturic acids before excretion.

Molecular Mechanisms of 8 Oxo Nonanal Biological Activity

Interactions with Cellular Macromolecules

The electrophilic nature of 8-Oxo-nonanal facilitates its interaction with key cellular macromolecules, primarily proteins and nucleic acids, leading to the formation of covalent adducts.

Electrophilic lipid peroxidation products, including aldehydes, readily react with nucleophilic amino acid residues within proteins, such as lysine (B10760008) (Lys), histidine (His), and cysteine (Cys), and to a lesser extent, arginine (Arg). nih.govresearchgate.netaston.ac.uk These reactions typically proceed via two main mechanisms: Schiff base formation and Michael addition. nih.govresearchgate.netaston.ac.ukresearchgate.net

Schiff Base Formation: Aldehydes can react with the ε-amino group of lysine residues or the N-termini of peptides to form reversible Schiff bases. These initial adducts can sometimes undergo further reactions to form more stable, often cyclic, modifications. aston.ac.ukresearchgate.net

Michael Addition: α,β-unsaturated aldehydes, a class to which many lipid peroxidation products belong, can undergo Michael addition reactions with the thiol groups of cysteine residues and the imidazole (B134444) nitrogen of histidine residues. This results in stable covalent adducts. researchgate.netaston.ac.ukresearchgate.net

Research has identified the formation of Schiff base adducts with nonanal (B32974) (a related aldehyde) on proteins, including apolipoprotein A1 (ApoA1), a core component of high-density lipoprotein (HDL). acs.orgnih.gov Similarly, 8-oxooctanoic acid, another carboxylated adduct formed from phospholipid-esterified fatty acyl chains, has been shown to modify lysine residues on ApoA1. acs.orgnih.gov Such protein modifications can lead to significant functional alterations, impairing protein activity, affecting signaling events, and potentially leading to their degradation by proteolytic systems like the proteasome. nih.govresearchgate.netaston.ac.uk

Aldehydes derived from lipid peroxidation pose a significant threat to DNA integrity by forming covalent adducts with nucleic acid bases. oup.comibb.waw.plnih.govaimspress.comthieme-connect.comnih.gov These adducts can be promutagenic, potentially leading to errors during DNA replication and contributing to genomic instability. oup.comibb.waw.plnih.govaimspress.com

Specific types of DNA adducts formed by related lipid peroxidation products include:

Etheno adducts: Formed by α,β-unsaturated aldehydes or their epoxides, such as 4-oxo-2-nonenal (B12555) and 2,3-epoxy-4-hydroxynonanal. These can include 1,N2-etheno-2'-deoxyguanosine, 1,N6-etheno-2'-deoxyadenosine, and 3,N4-etheno-deoxycytidine. aimspress.comthieme-connect.comacs.org

Propano adducts: Also derived from reactive aldehydes like acrolein, crotonaldehyde, and 4-hydroxynonenal (B163490) (HNE). oup.com

Cellular Signaling Pathway Modulation

Lipid peroxidation products, including various aldehydes, are recognized for their ability to interfere with and modulate crucial cellular signaling pathways. researchgate.netscispace.commdpi.comnih.govportlandpress.com These compounds can act as intracellular messengers, influencing transcription factors and gene expression. mdpi.com

For instance, certain lipid ozonation products, which include aldehydes like nonanal, have been shown to activate phospholipases such as phospholipase A2 (PLA2), phospholipase C (PLC), and phospholipase D (PLD) in airway epithelial cells. nih.gov This activation suggests a role in initiating or modulating inflammatory responses. nih.gov Furthermore, reactive aldehydes can stimulate inflammatory signal transduction pathways in vascular endothelial cells and contribute to the uptake of lipids in macrophages, leading to foam cell formation. acs.org The ability of these aldehydes to modulate signaling events is a key aspect of their biological impact, influencing processes like cell proliferation, growth, and even cell death. researchgate.netscispace.commdpi.comportlandpress.comhealtheffects.org

Impact on Cellular Viability and Metabolic Function

The biological activity of 8-Oxo-nonanal and related aldehydes can significantly impact cellular viability and metabolic function. These compounds, particularly when present in elevated concentrations due to oxidative stress, can overwhelm cellular detoxification mechanisms. nih.govresearchgate.netportlandpress.com

Studies have shown that components of essential oils, including n-nonanal (a saturated aldehyde related to 8-Oxo-nonanal), can decrease the viability of certain cancer cell lines, such as hepatocellular carcinoma (Hep-G2) and breast adenocarcinoma (MCF-7), in a concentration-dependent manner. cellmolbiol.org This suggests a potential cytotoxic effect. cellmolbiol.org

The accumulation of reactive carbonyls, derived from lipid peroxidation, can lead to modifications of cellular components, including nuclear proteins, and can be associated with increased reactive oxygen species (ROS) levels. nih.gov While cells possess detoxification pathways involving enzymes like glutathione (B108866) S-transferase, aldehyde dehydrogenase, and aldo-keto reductase to metabolize electrophilic aldehydes, an overload can lead to extensive protein modification and impaired cellular processes. nih.govresearchgate.netportlandpress.com The impact on metabolic function can also be observed through effects on mitochondrial activity, as lipid peroxidation products can interfere with energy production and contribute to oxidative stress-related metabolic outcomes. nih.govresearchgate.netnih.govscispace.comnih.govresearchgate.net

8 Oxo Nonanal As a Biomarker in Oxidative Stress Research

Identification as a Lipid Peroxidation Biomarker

Direct identification of 8-Oxo-nonanal as a specific lipid peroxidation biomarker is not extensively detailed in the provided search results. However, its isomer, 4-Oxononanal (PubChem CID: 156288), a compound with the same molecular formula (C₉H₁₆O₂) but a different arrangement of atoms, has been identified as a toxic aldehyde primarily formed during lipid peroxidation and thermal degradation of unsaturated fatty acids, particularly in processes like deep-fat frying. wikipedia.org Research suggests that 4-Oxononanal plays a role in lipid peroxidation processes and is investigated as a potential biomarker for oxidative stress-related diseases, offering insights into cellular damage mechanisms. wikipedia.org

Other C9 aldehydes, such as nonanal (B32974) (PubChem CID: 31289), have also been analyzed as biomarkers of lipid peroxidation in biological samples, including urine, using techniques like gas chromatography with electron capture detection (GC-ECD) and liquid chromatography-electrospray ionization-tandem spectrometry (LC-ESI-MS/MS). wikidata.org, cenmed.com, scitoys.com This indicates that C9 aldehydes, in general, are considered relevant in the context of lipid peroxidation.

Methodological Considerations for Biomarker Application

Specific methodological considerations for the application of 8-Oxo-nonanal as a biomarker are not directly addressed in the provided literature. However, analytical approaches for related lipid peroxidation aldehydes offer insights into the general methodologies that would likely be employed for such a compound.

For its isomer, 4-Oxononanal, analytical methods such as gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS) have been utilized for its quantification in complex biological matrices. wikipedia.org Methodological considerations for similar aldehyde biomarkers, like 4-hydroxynonenal (B163490) (4-HNE), include derivatization with reagents such as Pentafluorobenzylhydroxylamine-HCl followed by trimethylsilylation for GC-MS analysis, adapted for clinical settings and low detection limits. For a set of C6-C12 aldehydes, including nonanal, analysis typically involves solid-phase extraction (SPE) followed by liquid chromatography-electrospray ionization-tandem spectrometry (LC-ESI-MS/MS). scitoys.com Normalization of biomarker levels in urine samples to urinary creatinine (B1669602) concentration is a common practice to account for variations in urine dilution. scitoys.com Statistical approaches for analyzing such biomarker data may include mixed-effects models to address batch-to-batch variability, Grubbs' test for outlier identification in LC-MS/MS datasets, and non-parametric tests like Mann-Whitney U for small sample sizes. wikipedia.org

Correlation with Oxidative Stress States in Biological Models

Direct correlations between 8-Oxo-nonanal levels and oxidative stress states in biological models are not explicitly detailed in the provided search results. However, studies on related lipid peroxidation products provide context for how such compounds are investigated.

For 4-Oxononanal, research has shown correlations between its elevated levels in various biological samples and specific pathological conditions, suggesting its potential for diagnostic applications in diseases associated with oxidative stress. wikipedia.org For instance, exposure of human lens epithelial cells (HLEC) to 4-Oxononanal under oxidative stress conditions resulted in significant alterations in cell viability and metabolic activity, indicating its role as a marker for oxidative damage. wikipedia.org

In studies evaluating multi-parameter biomarker sets for oxidative damage, increases in other aldehydes, such as nonanal, have been observed. For example, urinary excretions of nonanal showed a borderline significant increase in daytime urine fractions on the second day after one hour of exercise, suggesting a correlation with exercise-induced oxidative stress. wikidata.org, cenmed.com Nonanal has also been analyzed in exhaled breath condensate, plasma, and urine as a marker of oxidative stress in occupational settings, such as in workers producing nanocomposites. scitoys.com

While these findings highlight the relevance of C9 oxo-aldehydes and other lipid peroxidation products in oxidative stress, specific research on the direct correlation of 8-Oxo-nonanal itself with oxidative stress states in biological models remains limited in the reviewed literature.

Advanced Analytical Methodologies for 8 Oxo Nonanal Detection and Quantification

Chromatography-Mass Spectrometry Techniques

Chromatography-Mass Spectrometry (MS) techniques integrate a separation step (chromatography) with a detection step (mass spectrometry), providing both qualitative and quantitative information. These methods are highly versatile and offer excellent sensitivity and selectivity for a wide range of compounds.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is particularly well-suited for the analysis of non-volatile, thermally labile, or high molecular weight compounds. For aldehydes such as 8-Oxo-nonanal, derivatization is often employed prior to HPLC-MS analysis to improve chromatographic separation, enhance ionization efficiency, and increase detection sensitivity. For instance, α-oxoaldehydes can be derivatized to form quinoxaline (B1680401) derivatives, which are effectively ionized in electrospray ionization (ESI) positive mode, making them suitable for LC-MS analysis researchgate.net. Other derivatization reagents like 1,3-cyclohexanedione (B196179) (CHD) or 9,10-phenanthrenequinone (PQ) can also convert low molecular weight aldehydes into ionizable derivatives researchgate.net.

While specific detailed research findings for 8-Oxo-nonanal detection by HPLC-MS are not extensively reported, the technique is widely used for related oxidized biomolecules. For example, robust LC-MS/MS methods have been established for measuring 8-oxo-7,8-dihydroguanosine (8-oxoGuo) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) in human serum and urine, demonstrating high recovery rates and suitable limits of quantification (LOQ) nih.gov.

Table 1: Representative Performance Parameters for LC-MS/MS Detection of Related Oxidized Nucleosides

| Analyte (Matrix) | Recovery (%) | Limit of Quantification (nmol/L) | Reference |

| 8-oxoGuo (Serum) | 88.8–112.4 | 0.017 | nih.gov |

| 8-oxoGuo (Urine) | 102.4–114.1 | 0.017 | nih.gov |

| 8-oxodG (Serum) | 88.5–107.7 | 0.018 | nih.gov |

| 8-oxodG (Urine) | 94.9–102.6 | 0.018 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For aldehydes, including 8-Oxo-nonanal, derivatization is often a prerequisite to enhance their volatility, thermal stability, and detectability by GC-MS. This involves converting the aldehyde group into a more stable and volatile derivative.

Research has shown the application of GC-MS in identifying various aldehydes and related oxo-compounds. For instance, GC-MS analysis of Nelumbo nucifera seeds identified methyl ester of 9-oxo-nonanoic acid as a major constituent, alongside other aldehydes like 2-decenal and nonanal (B32974) researchgate.net. Another study utilizing GC-MS for rice varieties identified nonanal, a structurally similar aldehyde to 8-Oxo-nonanal heraldopenaccess.us. An important consideration with GC-MS, particularly for oxidized compounds, is the potential for artifactual formation during the derivatization process, which can lead to an overestimation of the analyte. Prepurification steps, such as HPLC or immunoaffinity chromatography, are recommended to obtain more reliable results, as demonstrated in the determination of 8-oxoguanine in DNA nih.gov.

Liquid Chromatography-Electrospray Ionization-Tandem Spectrometry (LC-ESI-MS/MS) offers enhanced specificity and sensitivity compared to single-stage MS, particularly through the use of Multiple Reaction Monitoring (MRM). ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, including aldehydes and their derivatives.

LC-ESI-MS/MS has been extensively applied for the quantification of oxidative DNA damage biomarkers such as 8-oxodG and 8-oxo-2'-deoxyadenosine (B120488) (8-oxodA). For example, a robust LC-MS/MS method using a Waters TQ-XS triple quadrupole mass spectrometer system coupled with an Acquity UPLC Primer HSS T3 column was developed for simultaneous measurement of 8-oxoGuo, 8-oxodG, and NMN in serum and urine nih.gov. This method achieved limits of quantification in the low nanomolar range (e.g., 0.018 nmol/L for 8-oxodG) and demonstrated high recovery rates nih.gov. Another LC-NSI-MS/MS method achieved even lower limits of detection for 8-oxodG (0.04 fmol on-column) and 8-oxodA (0.01 fmol on-column), with excellent linearity and accuracy nih.gov.

Table 2: Performance Characteristics of LC-NSI-MS/MS for Oxidized Deoxynucleosides

| Analyte | Limit of Detection (fmol on-column) | Limit of Quantification (fmol on-column) | Linearity (R²) | Recovery (%) |

| 8-oxodG | 0.04 | 0.1 | 0.9998 | 62.3 ± 5.8 |

| 8-oxodA | 0.01 | 0.02 | 0.9994 | 71.2 ± 3.2 |

The use of stable isotope-labeled internal standards in LC-MS/MS significantly increases the reliability of quantification, providing a key advantage over other methods nih.gov.

Electrochemical Detection Methods (e.g., HPLC-ECD)

Electrochemical detection (ECD), often coupled with High-Performance Liquid Chromatography (HPLC-ECD), is a highly sensitive and selective method for compounds that can be electrochemically oxidized or reduced. The principle relies on measuring the current generated when an analyte undergoes an electron transfer reaction at an electrode surface.

HPLC-ECD is widely employed for the determination of electrochemically active oxidative stress biomarkers, such as 8-oxo-7,8-dihydroguanine (8-oxoGua) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGuo), in various biological samples due to its high selectivity and sensitivity, reaching femtomolar ranges mdpi.comresearchgate.net. A selective HPLC-ECD method using amperometric detection on a glassy carbon electrode was developed for the simultaneous detection of 8-oxoGua and 8-oxodGuo, achieving detection limits lower than 1 nM in standard mixtures researchgate.netnih.gov. This method successfully addressed the challenge of strong interferents like uric acid by employing solid phase extraction (SPE) and uricase digestion researchgate.netnih.govuc.pt. The optimal applied potential for detecting 8-oxodG has been determined to be around +0.25 V to minimize overlapping peaks mdpi.com.

Table 3: Detection Limits of HPLC-ECD for Oxidized Guanine Species

| Analyte | Detection Limit (Standard Mixtures) | Detection Limit (Urine Samples) | Reference |

| 8-oxoGua | < 1 nM | ~80 nM | researchgate.netnih.gov |

| 8-oxodGuo | < 1 nM | ~80 nM | researchgate.netnih.gov |

The aldehyde group in 8-Oxo-nonanal possesses electrochemical activity, making HPLC-ECD a viable and sensitive approach for its detection, similar to its application for other electroactive oxo-compounds.

Immunoassay-Based Approaches (e.g., ELISA for related oxo-compounds)

Immunoassay-based approaches, such as Enzyme-Linked Immunosorbent Assay (ELISA), leverage the highly specific binding between antibodies and antigens for detection and quantification quanterix.com. ELISA is a widely used and popular quantitative immunoassay technology known for its high-throughput capabilities and cost-effectiveness quanterix.comjove.comopenaccesspub.org.

ELISA kits are available for the detection of various biomarkers, including oxidized compounds. For example, ELISA kits are commonly used to quantify 8-oxo-dG, a key biomarker of oxidative DNA damage, in diverse biological samples such as serum, saliva, urine, plasma, cell lysates, and DNA extracts jove.combio-techne.comnovusbio.com. These kits typically offer sensitivities in the nanogram per milliliter range (e.g., 0.59 ng/ml for an 8-oxo-dG ELISA kit) bio-techne.com.

While ELISA offers advantages in throughput and cost, comparisons with chromatographic methods like HPLC-MS/MS for 8-oxodG detection have shown that chromatographic methods generally provide better accuracy openaccesspub.org. However, pre-purification steps, such as solid phase extraction (SPE), can significantly improve the correlation between ELISA results and those obtained by HPLC-MS/MS openaccesspub.org. Immunoassays are also used for detecting other oxo-compounds, such as oxoeicosanoid receptor 1, utilizing specific antibodies bosterbio.com.

Emerging Detection Technologies (e.g., Nanopore sequencing for related oxo-compounds)

Emerging detection technologies, such as nanopore sensing, are advancing the capabilities for detecting small molecules, including aldehydes. Nanopore sensing involves passing analytes through a nanoscale pore, where their presence and characteristics are detected by changes in electrical current or other physical properties.

Recent research has demonstrated the potential of covalent nanopore sensing for the targeted and high-resolution detection of volatile organic compounds, including aldehydes biorxiv.orgcolab.ws. This technology allows for the distinction of closely related aldehydes, including isomers biorxiv.orgcolab.ws. Furthermore, nanopore electrochemical sensors have been developed for detecting aldehydes arising from lipid degradation, achieving ultrasensitive detection limits down to 1.2 ppb nih.gov. These advancements suggest that nanopore technology could be integrated into portable and user-friendly diagnostic devices for various applications, including pollutant monitoring, food testing, and disease diagnostics biorxiv.orgnih.gov. The approach can also be extended to other chemical classes by enzymatic conversion to aldehydes biorxiv.org.

Chemical Synthesis and Derivatization Strategies for 8 Oxo Nonanal

Organic Synthetic Routes

The synthesis of aldehydes and ketones, including bifunctional compounds like 8-Oxo-nonanal, typically involves specific oxidation reactions or cleavage of unsaturated bonds.

Oxidation Reactions of Related Precursors

The formation of aldehydes and ketones often relies on the controlled oxidation of precursor molecules. For instance, dialdehydes such as 1,9-nonanedial can be synthesized through the oxidation of 1,9-nonanediol (B147092). One method involves the use of an oxoammonium salt, which can convert 1,9-nonanediol into 1,9-nonanedial with an 83% yield rsc.org. Other oxidizing agents like potassium permanganate (B83412) or chromium trioxide are also known to facilitate the oxidation of diols to dialdehydes smolecule.com. While these methods demonstrate the general principle of oxidizing alcohols to aldehydes, specific routes for directly synthesizing 8-Oxo-nonanal (a keto-aldehyde) from a single precursor through a one-step oxidation are not explicitly detailed in the provided literature. However, the selective oxidation of a precursor containing both a primary and a secondary alcohol, such as a nonane-1,8-diol, could theoretically yield 8-Oxo-nonanal, where the primary alcohol is oxidized to an aldehyde and the secondary alcohol to a ketone.

Ozonolysis of Unsaturated Fatty Acids

Ozonolysis is a powerful oxidative cleavage method used to break carbon-carbon double bonds in unsaturated compounds, yielding aldehydes, ketones, or carboxylic acids depending on the work-up conditions. This process is particularly relevant for the production of biobased aldehydes from unsaturated plant oils researchgate.netrsc.org. A well-studied example is the ozonolysis of oleic acid, a C18:1 (delta-9) fatty acid. The oxidative cleavage of oleic acid at its double bond (between C9 and C10) typically yields nonanal (B32974) (a C9 aldehyde) and 9-oxononanoic acid (a C9 oxo-acid) rsc.orguu.nlrsc.org. Nonanal, also known as pelargonaldehyde, is a linear C9 aldehyde wikipedia.org.

It is important to note that while ozonolysis is a common method for producing aldehydes and oxo-acids from fatty acids, the direct production of 8-Oxo-nonanal (CH₃C(=O)(CH₂)₆CHO) from commonly occurring unsaturated fatty acids like oleic acid is not observed. The position of the double bond in the fatty acid dictates the structure of the cleavage products. For 8-Oxo-nonanal to be a direct ozonolysis product, a specific unsaturated fatty acid with a double bond at the C8 position relative to the methyl end, and potentially other specific structural features, would be required. Research indicates that ozonolysis of unsaturated fatty acids in human skin lipids can produce various aldehydes, including nonanal, hexanal, and heptanal, but 8-Oxo-nonanal is not explicitly listed as a direct product from these common sources rsc.orgamazonaws.com.

Retrosynthetic Analysis Approaches for Target Aldehydes

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves working backward from the target molecule to simpler, readily available starting materials. For a bifunctional molecule like 8-Oxo-nonanal, a retrosynthetic approach would consider the aldehyde and ketone functionalities independently and in conjunction.

One primary retrosynthetic disconnection for an aldehyde functionality is to consider its formation from a primary alcohol via oxidation. Thus, 8-Oxo-nonanal could be envisioned as originating from 8-hydroxy-nonanal or 1,8-nonanediol, where selective oxidation steps would be crucial. The ketone group at C8 could similarly be formed by the oxidation of a secondary alcohol (e.g., at C8 of a nonane (B91170) chain). Therefore, a potential precursor could be 1,8-nonanediol, where the primary alcohol is oxidized to an aldehyde and the secondary alcohol to a ketone.

Another common retrosynthetic strategy for aldehydes involves the reduction of carboxylic acids or their derivatives (e.g., esters, nitriles). However, this would typically lead to a simple aldehyde, and the ketone functionality would need to be introduced separately. Hydroformylation of alkenes is another route to aldehydes, where 1-octene (B94956) can be hydroformylated to yield nonanal smolecule.comwikipedia.org. Applying this to 8-Oxo-nonanal would necessitate a more complex alkene precursor that could also incorporate the ketone functionality or allow for its subsequent introduction.

The presence of both an aldehyde and a ketone group in 8-Oxo-nonanal suggests that synthetic routes might involve sequential functional group interconversions (FGIs) or strategic disconnections that allow for the independent or convergent synthesis of these moieties.

Derivatization for Analytical and Research Purposes

Due to their inherent volatility, polarity, and biochemical instability, aldehydes often require derivatization for effective analysis, particularly in complex matrices mdpi.com. Derivatization enhances chromatographic separation, improves mass spectrometry (MS) ionization, and facilitates MS/MS fragmentation detectability mdpi.comnih.gov.

Several reagents are commonly employed for the derivatization of aldehydes and ketones:

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This is a widely used reagent that reacts with carbonyl compounds to form stable oxime derivatives nih.govsigmaaldrich.comnih.govaccustandard.comresearchgate.net. PFBHA derivatization followed by gas chromatography-mass spectrometry (GC-MS) analysis is a common technique for aldehyde quantification nih.gov. The resulting oximes are generally stable and can be easily resolved by GC sigmaaldrich.com. PFBHA is often preferred over 2,4-dinitrophenylhydrazine (B122626) (DNPH) due to its quantitative reaction and the thermal stability of its derivatives sigmaaldrich.com. PFBHA oxime derivatives can be analyzed using electron impact (EI) or negative ion chemical ionization (NICI) modes in GC-MS nih.gov.

2,4-Dinitrophenylhydrazine (DNPH): This reagent reacts with carbonyl compounds to form their corresponding carbonyl-hydrazones, which are typically analyzed by High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection mdpi.com. While widely used due to its simplicity and robustness, the selectivity of DNPH towards carbonyl compounds has been questioned in some contexts nih.gov.

Semicarbazide (B1199961): Aldehydes can be derivatized with semicarbazide to form semicarbazone derivatives, which are suitable for analysis by liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) nih.gov.

Amine-based reagents (e.g., APEBA): Reagents like N-(2-bromoethyl)pyridinium-3-carboxamide (APEBA) have been designed for selective derivatization of aldehydes under reductive conditions, enabling their detection by LC-High-Resolution Mass Spectrometry (LC-HRMS) nih.gov.

Cyclohexanedione: For aliphatic aldehydes (C3-C10), including peroxidation products of fatty acids, cyclohexanedione can be used. It condenses with two molecules of the aldehyde in the presence of ammonia (B1221849) to form tricyclic compounds via the Hantzsch reaction, which yield a characteristic product ion at m/z 216 by CID ddtjournal.com.

Silylation Reagents (e.g., N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA)): While 8-Oxo-nonanal does not possess hydroxyl or carboxyl groups, silylation reagents are commonly used in conjunction with PFBHA for the derivatization of compounds containing multiple functional groups, including carbonyls, carboxyls, and hydroxyls, to improve their volatility for GC-MS analysis researchgate.net.

These derivatization strategies are crucial for the accurate identification and quantification of 8-Oxo-nonanal and similar carbonyl compounds in various research and analytical applications.

In Vitro and Cellular Research Applications of 8 Oxo Nonanal

Model Systems for Oxidative Stress Studies

Specific in vitro or cellular model systems explicitly designed to investigate oxidative stress directly induced by or mediated through 8-Oxo-nonanal are not extensively detailed in the current scientific literature. While other aldehydes, particularly those derived from lipid peroxidation (e.g., 4-hydroxynonenal (B163490), malondialdehyde), are well-established in oxidative stress research, direct studies pinpointing 8-Oxo-nonanal's role in such models are scarce.

Cell-Based Assays for Biological Response Assessment

One instance of 8-Oxo-nonanal's application in cell-based assays is noted in patent literature, where it has been utilized as a test compound in cell attachment assays. In this context, 8-Oxo-nonanal was evaluated for its potential as an integrin receptor antagonist.

Cell-Based Assay Example: Cell Attachment Assay google.com

Cell Type: 293 (αvβ5) cells google.com. These cells were grown in αMEM media supplemented with 10% fetal calf serum to 90% confluence, then prepared for the assay by lifting with Trypsin/EDTA and washing with serum-free αMEM google.com. Cells were resuspended in attachment medium at a concentration of 3x10^5 cells/ml google.com.

Assay Purpose: To assess the compound's ability to antagonize integrin receptors, specifically αvβ5 google.com. Integrin receptors are crucial for cell attachment and communication with the extracellular matrix and other cells google.com.

Context: The patent suggests that compounds antagonizing integrin receptors like αvβ5 could be useful in treating or preventing various conditions, including macular degeneration, diabetic retinopathy, tumor growth, and metastasis google.com.

Detailed quantitative data regarding the specific biological responses of 8-Oxo-nonanal in this cell attachment assay, such as IC50 values or dose-response curves, are not provided in the publicly available snippet of the patent.

Emerging Research Areas and Future Perspectives on 8 Oxo Nonanal

Integration with Multi-Omics Approaches

The integration of multi-omics approaches, which combine data from various biological levels such as genomics, transcriptomics, proteomics, metabolomics, and lipidomics, represents a significant frontier in biological research utah.edunih.govmedrxiv.orgresearchgate.netresearchgate.net. This holistic approach allows for a more comprehensive understanding of complex biological processes and disease mechanisms.

Given that 8-Oxo-nonanal is a lipid-derived aldehyde, its study is particularly pertinent to lipidomics, a key component of multi-omics. Lipidomics focuses on the comprehensive analysis of lipids within a biological system and their interactions with other molecules. For instance, lipidomic features have been successfully integrated with genomic alterations in studies on metastatic prostate cancer using machine learning models, demonstrating the power of such combined approaches in predicting clinical outcomes utah.edu. Similarly, multi-omics studies, including metabolomics and lipidomics, have been employed to characterize changes in the rhizosphere environment, revealing shifts in microbial communities and their functions researchgate.net.

While direct multi-omics studies specifically citing 8-Oxo-nonanal are not yet prevalent, its nature as a product of lipid peroxidation implies its potential for integration. Future research could leverage multi-omics platforms to:

Identify correlations: Investigate correlations between 8-Oxo-nonanal levels and changes in gene expression, protein profiles, or other metabolic pathways under various physiological or pathological conditions.

Biomarker discovery: Explore 8-Oxo-nonanal as a potential biomarker for oxidative stress, lipid-related disorders, or specific disease states, by integrating its quantitative data with other omics datasets to build predictive models.

Pathway elucidation: Map 8-Oxo-nonanal within broader lipid metabolic networks and oxidative stress pathways, providing insights into its upstream precursors and downstream effects.

The application of advanced computational tools and machine learning algorithms will be crucial in deciphering the complex relationships within these integrated datasets, moving beyond the analysis of limited candidate features utah.edu.

Exploration of Novel Biological Functions

Reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which arise from lipid peroxidation, are recognized for their diverse biological activities, acting as mediators of cellular signaling processes and secondary messengers of reactive oxygen species mdpi.com. These aldehydes can form adducts with various biomolecules, particularly proteins, influencing cellular functions mdpi.com.

The presence of 8-Oxo-nonanal as a decomposition product of linoleate (B1235992) hydroperoxides suggests its natural occurrence in biological systems where lipid oxidation takes place aocs.org. This positions 8-Oxo-nonanal as a candidate for exhibiting novel biological functions. Potential areas of exploration include:

Cellular Signaling: Investigating whether 8-Oxo-nonanal can act as a signaling molecule, potentially modulating redox-sensitive pathways or influencing gene expression, similar to other reactive aldehydes.

Biomolecule Adduction: Studying its ability to form covalent adducts with proteins, DNA, or other biomolecules, and the subsequent impact of these modifications on their structure and function. For example, other lipid peroxidation products are known to form DNA adducts with implications in various diseases thieme-connect.com.

Enzymatic Interactions: Exploring if specific enzymes are involved in its metabolism, detoxification, or in mediating its biological effects.

Physiological and Pathological Roles: Determining its contribution to normal physiological processes or its involvement in the pathogenesis of diseases linked to oxidative stress and lipid dysregulation.

Understanding the specific biological activities of 8-Oxo-nonanal would provide valuable insights into its role in health and disease, distinguishing its effects from those of other lipid-derived aldehydes.

Development of Advanced Analytical Tools

The analysis of aldehydes, including 8-Oxo-nonanal, presents significant analytical challenges due to their volatility and high reactivity, often necessitating a derivatization step for accurate detection and quantification nih.gov. The advancement of analytical methodologies is critical for comprehensive research into 8-Oxo-nonanal.

Current and future developments in analytical tools include:

Mass Spectrometry (MS) Coupled Techniques: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used for the selective and sensitive screening and quantification of aldehydes and ketones in various matrices nih.govrsc.org. The "aldehydomics" field is specifically focused on the untargeted trapping and analysis of reactive carbonyl compounds, which directly benefits the study of 8-Oxo-nonanal nih.gov.

Improved Derivatization Strategies: Developing more efficient and selective derivatization agents to enhance the stability and detectability of 8-Oxo-nonanal in complex biological samples. This is crucial for overcoming issues related to its reactivity and volatility during sample preparation and analysis nih.gov.

High-Resolution and High-Throughput Techniques: Employing high-resolution mass spectrometry (HRMS) for accurate mass determination and structural elucidation, and developing high-throughput methods for large-scale screening in multi-omics studies.

Separation Techniques: Optimizing chromatographic separation techniques, such as two-dimensional gas chromatography (GC×GC-MS), to resolve 8-Oxo-nonanal from other structurally similar compounds in complex mixtures depositolegale.it.

Oxylipin Profiling: The broader field of oxylipin profiling, which encompasses oxygenated fatty acids and their derivatives, continues to evolve with new analytical methods, offering a framework for the comprehensive analysis of compounds like 8-Oxo-nonanal acs.org. Techniques for the production of biobased aldehydes, such as ozonolysis of fatty acids, also highlight the need for efficient isolation and purification methods like high vacuum molecular distillation rsc.orgcopernicus.org.

These advancements in analytical chemistry are essential for accurately quantifying 8-Oxo-nonanal in biological samples, elucidating its metabolic pathways, and uncovering its precise biological functions.

Q & A

Basic Research Questions

Q. What analytical methods are most effective for detecting and quantifying 8-Oxo-nonanal in biological samples?

- Methodological Answer: Use liquid chromatography-mass spectrometry (LC-MS) with derivatization agents (e.g., dansylhydrazine) to enhance sensitivity for carbonyl compounds. Validate methods via spike-recovery experiments in matrices like plasma or tissue homogenates to account for matrix effects. Cross-validate with ELISA using anti-8-Oxo-nonanal antibodies for specificity confirmation .

Q. How can researchers optimize the synthesis of 8-Oxo-nonanal for experimental reproducibility?

- Methodological Answer: Employ controlled oxidation of nonanal using tert-butyl hydroperoxide (t-BHP) under inert atmospheres to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via nuclear magnetic resonance (NMR) and gas chromatography (GC). Document temperature, solvent ratios, and catalyst concentrations rigorously to ensure replicability .

Q. What are the primary biological pathways involving 8-Oxo-nonanal, and how can they be modeled in vitro?

- Methodological Answer: Investigate its role in lipid peroxidation by exposing cell lines (e.g., HepG2) to oxidative stress inducers (e.g., H2O2). Quantify 8-Oxo-nonanal adducts with glutathione or proteins using immunoassays or fluorescent probes. Pair with knockout models (e.g., GSTP1-deficient cells) to assess detoxification pathways .

Advanced Research Questions

Q. How should researchers address contradictory data on 8-Oxo-nonanal’s genotoxicity across studies?

- Methodological Answer: Conduct a systematic review with meta-analysis, stratifying studies by model systems (e.g., bacterial vs. mammalian) and exposure durations. Assess confounding variables like concurrent antioxidant levels or assay sensitivity (e.g., Comet assay vs. γH2AX foci quantification). Use Bradford Hill criteria to evaluate causality .

Q. What experimental designs are critical for distinguishing 8-Oxo-nonanal’s direct effects from secondary oxidation products in vivo?

- Methodological Answer: Use isotopic labeling (e.g., <sup>13</sup>C-8-Oxo-nonanal) to track its metabolic fate in animal models. Combine with mass spectrometry imaging (MSI) to localize adducts in tissues. Include controls with antioxidants (e.g., N-acetylcysteine) to isolate primary vs. downstream effects .

Q. How can cross-disciplinary approaches resolve mechanistic uncertainties in 8-Oxo-nonanal’s role in disease pathogenesis?

- Methodological Answer: Integrate proteomics (to identify adducted proteins) with molecular dynamics simulations to predict structural disruptions. Validate findings in patient-derived organoids or 3D bioprinted tissues. Collaborate with computational chemists to model reactive oxygen species (ROS) interaction networks .

Q. What statistical strategies are recommended for analyzing dose-response relationships of 8-Oxo-nonanal in heterogeneous cell populations?

- Methodological Answer: Apply mixed-effects models to account for inter-cell variability. Use high-content screening (HCS) to collect single-cell data on oxidative stress markers (e.g., ROS, mitochondrial membrane potential). Pair with Bayesian inference to quantify uncertainty in threshold effects .

Methodological Considerations

- Data Validation : Triangulate findings using orthogonal techniques (e.g., LC-MS + immunohistochemistry) to minimize assay-specific artifacts .

- Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw data in FAIR-aligned repositories .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting animal research and obtain IRB approval for human tissue use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.